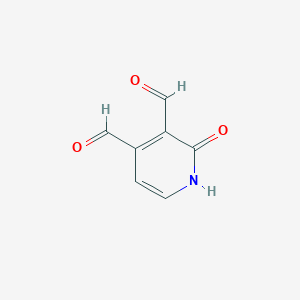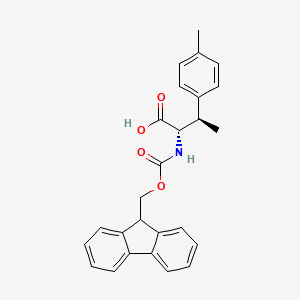
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a trifluoromethyl group attached to the phenyl ring. This compound is used in peptide synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid.
Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to obtain (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe in high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity, making the compound suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Serves as a building block for the development of bioactive peptides and proteins.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s stability and bioactivity by influencing its electronic properties and interactions with molecular targets.
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: Another amino acid derivative with a similar structure but lacking the trifluoromethyl group.
(2S,3R)-2-amino-3-methyl-4-phosphonobutyric acid: A precursor used in the synthesis of (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe.
Uniqueness
The presence of the trifluoromethyl group in (2S,3R)-Fmoc-beta-methyl-4-trifluoromethyl-Phe distinguishes it from other similar compounds. This group enhances the compound’s stability, bioactivity, and overall chemical properties, making it a valuable tool in peptide synthesis and various research applications.
特性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-13-18(14-12-16)17(2)24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,17,23-24H,15H2,1-2H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 |
InChIキー |
GDEPOIOGYIIIMC-OSPHWJPCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





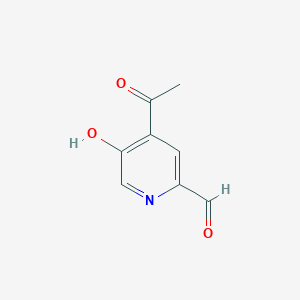
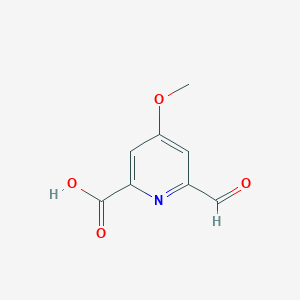
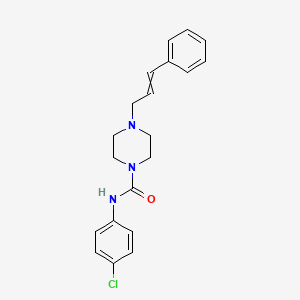



![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)


